5-Bromo-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
5-Bromo-1-(3-methylphenyl)-1H-pyrazole is a heterocyclic compound that features a bromine atom at the 5-position and a 3-methylphenyl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-methylphenyl)-1H-pyrazole typically involves the reaction of 3-methylphenylhydrazine with 1,3-dibromo-2-propanone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form C-C bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products
Substitution: Formation of 5-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated pyrazoles.
Scientific Research Applications
5-Bromo-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can form hydrogen bonds, π-π interactions, and halogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-phenyl-1H-pyrazole
- 5-Bromo-1-(4-methylphenyl)-1H-pyrazole
- 5-Bromo-1-(2-methylphenyl)-1H-pyrazole
Uniqueness
5-Bromo-1-(3-methylphenyl)-1H-pyrazole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
5-bromo-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-3-2-4-9(7-8)13-10(11)5-6-12-13/h2-7H,1H3 |
InChI Key |
GHQAJVLQHWURSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC=N2)Br |
Origin of Product |
United States |
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